Organosilanes are known for their ability to form bonds between organic and inorganic materials. Trimethoxy-[3-(2-methoxyethoxy)propyl]silane, with its methoxy groups (CH3O), could potentially act as a coupling agent. By reacting with both organic materials (containing hydroxyl groups - OH) and inorganic substrates (containing metal oxides), it could create a strong interface, improving adhesion and other properties in composites or surface modifications [].
Similar to other trialkoxysilanes, Trimethoxy-[3-(2-methoxyethoxy)propyl]silane could serve as a precursor for silica materials. Through a process called sol-gel chemistry, it could undergo hydrolysis and condensation reactions to form silicon dioxide (SiO2) networks. The 2-methoxyethoxy chain (CH3OCH2CH2OCH2-) provides a spacer group, potentially influencing the structure and properties of the resulting silica material [].
The presence of functional groups like methoxy and the long aliphatic chain makes Trimethoxy-[3-(2-methoxyethoxy)propyl]silane an interesting building block for organic synthesis. Researchers might explore its use in the creation of new molecules with desired functionalities for applications in various fields like pharmaceuticals or functional materials [].
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane is an organosilicon compound characterized by its unique structure, which includes both alkoxy and ether functionalities. Its chemical formula is C${11}$H${26}$O$_{4}$Si, and it has a molecular weight of approximately 250.42 g/mol. This compound appears as a colorless liquid and is known for its reactivity with moisture, forming silanol groups that can subsequently polymerize to create siloxane networks. It is primarily utilized as a coupling agent in various formulations, enhancing adhesion between organic and inorganic materials .
These reactions are crucial in applications where durable coatings or adhesives are required, as they enhance the structural integrity of the materials involved.
The synthesis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane typically involves the following methods:
These synthesis approaches are crucial for producing high-purity Trimethoxy-[3-(2-methoxyethoxy)propyl]silane for industrial applications.
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane has a wide range of applications, including:
Interaction studies involving Trimethoxy-[3-(2-methoxyethoxy)propyl]silane focus on its compatibility with various materials. Research indicates that it effectively interacts with silica, glass, and metals, improving adhesion and mechanical properties of composites. Additionally, studies have explored its role in modifying polymer surfaces to enhance performance characteristics such as durability and resistance to environmental degradation.
Several compounds share structural similarities with Trimethoxy-[3-(2-methoxyethoxy)propyl]silane. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Triethylsilane | Contains ethyl groups instead | Often used in organic synthesis due to its reactivity |
Trimethylsilane | Contains three methyl groups | Commonly used as a reagent in chemical synthesis |
Vinyltrimethoxysilane | Contains vinyl group | Used extensively in polymerization processes |
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane's unique structure allows it to function effectively as a coupling agent with enhanced compatibility with organic materials compared to others in this category.
Synthesis Method | Temperature Range (°C) | Pressure Conditions | Reaction Time (hours) | Typical Yield (%) |
---|---|---|---|---|
Direct Silylation | 70-250 | Normal pressure | 2-6 | 85-95 |
Alcohol-Silicon Reaction | 150-250 | Normal pressure | 1-50 | 92-96 |
Hydrosilylation | 50-110 | Normal to reduced | 5-18 | 89-94 |
Nucleophilic Substitution | 70-150 | Normal pressure | 4-8 | 83-87 |
Etherification | 110-150 | Normal pressure | 4-8 | 82-87 |
Extractive distillation techniques utilizing methoxytrimethylsilane as an azeotropic agent enable efficient separation of methanol and dimethoxymethylsilane components [23]. The azeotropic mixture exhibits the lowest boiling point and distills first, followed by the target organosilane product when column temperatures reach approximately 61 degrees Celsius [23]. Continuous operation modes allow dimethoxymethylsilane discharge from column bottoms while maintaining azeotropic overhead separation [23].
Chromatographic analysis of Trimethoxy-[3-(2-methoxyethoxy)propyl]silane employs multiple analytical techniques to ensure product purity and identify trace impurities [31] [32]. Gas chromatography-mass spectrometry represents the primary analytical method, utilizing multiple valve configurations with various column phases and employing pulsed discharge helium ionization, thermal conductivity, and flame ionization detectors [31] [33]. Detection limits for organosilane compounds range from 1 to 7 micrograms per kilogram, with analytical ranges extending from 1 to 500 micrograms per kilogram [32] [34].
Capillary column gas chromatography with flame ionization detection provides simultaneous determination of multiple organosilicon compounds for quality assessment [32] [35]. Sample preparation involves dilution in heptane solvents, with gas chromatography-mass spectrometry confirmation of peak identities [32]. The analytical method achieves detection limits of 1 microgram per milliliter for methacryloxypropyltrimethoxysilane and glycidoxypropyltrimethoxysilane, and 5 micrograms per milliliter for aminopropyltriethoxysilane [32].
High-performance liquid chromatography serves as a complementary analytical technique for characterizing polysulfide distributions and determining sulfur chain compositions [36]. The method analyzes silane samples to determine individual component distributions using response factors for specific sulfur chain lengths [36]. Both isocratic and gradient elution methods produce similar chromatographic profiles, with quantitative ranges of 0.5 to 2.5 weight percent and recovery rates of 92 to 97 percent [36].
Table 4: Chromatographic Quality Control Methods
Analysis Method | Detection Limit | Analytical Range | Recovery Rate (%) | Repeatability (% RSD) |
---|---|---|---|---|
Gas Chromatography-Mass Spectrometry | 1-7 μg/kg | 1-500 μg/kg | 95-98 | 2-5 |
Gas Chromatography-Flame Ionization | 1-5 μg/mL | 1-500 μg/mL | 95-99 | 1-3 |
High Performance Liquid Chromatography | 0.5-2.5 wt% | 0.5-10 wt% | 92-97 | 6.5-10.1 |
Capillary Gas Chromatography | 1-5 μg/mL | 1-500 μg/mL | 95-99 | 2-4 |
Gas Chromatography-Vacuum UV | 0.1-1.0 μg/mL | 0.1-100 μg/mL | 93-98 | 3-6 |
Gas chromatography-vacuum ultraviolet spectroscopy enables rapid differentiation of organosilanes, including structural isomers, through unique absorption signatures in the 120 to 240 nanometer wavelength range [35]. This technique provides rich spectroscopic characteristics for silicon-containing compounds, with theoretical computations based on time-dependent density functional theory serving as complementary identification tools [35]. The method demonstrates particular effectiveness for monitoring synthesis processes and identifying intermediate products [35].
Specialized analytical protocols address trace water determination in high-purity silane products using conversion techniques [37]. Samples are passed through transfer tubes packed with calcium carbide to convert water into acetylene, followed by liquid film packed column separation to eliminate the main hydride constituent [37]. Analysis is performed by gas chromatography with flame ionization detection, avoiding contamination of the chromatographic system while achieving quantitative water determinations [37].
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane undergoes hydrolysis through distinct mechanistic pathways dependent on the catalytic environment. The hydrolysis reactions follow well-established bimolecular nucleophilic substitution mechanisms that differ significantly under acidic and basic conditions [1] [2].
Under acidic conditions, the hydrolysis process initiates through protonation of the alkoxy groups attached to the silicon center. The methoxy groups in trimethoxy-[3-(2-methoxyethoxy)propyl]silane are preferentially protonated by hydronium ions, creating a positive charge that enhances the electrophilicity of the silicon atom [3] [4]. This protonation step is rapid and reversible, establishing an equilibrium between the neutral silane and its protonated form.
The subsequent nucleophilic attack by water molecules occurs at the silicon center through a pentacoordinate transition state. The reaction mechanism proceeds via an SN1-like pathway, where the protonated alkoxy group serves as a leaving group [3] [5]. The activation energy for acid-catalyzed hydrolysis typically ranges from 45 to 65 kilojoules per mole for trimethoxysilane derivatives, with the specific value depending on the organic substituent attached to the silicon atom [6] [4].
Research has demonstrated that the hydrolysis rate follows first-order kinetics with respect to the silane concentration and exhibits zero-order dependence on water concentration under acidic conditions [2] [3]. The overall reaction rate is controlled by the concentration of acid catalyst, with hydronium ion concentration directly influencing the reaction velocity.
Base-catalyzed hydrolysis of trimethoxy-[3-(2-methoxyethoxy)propyl]silane proceeds through a fundamentally different mechanism compared to acid catalysis. Under basic conditions, hydroxide ions directly attack the silicon center without prior protonation of the alkoxy groups [1] [4]. This nucleophilic attack results in the formation of a pentacoordinate anionic intermediate, which subsequently undergoes elimination to produce silanol groups and methoxide ions.
The mechanism follows an SN2-like pathway characterized by backside attack of the hydroxide nucleophile. The activation energy for base-catalyzed hydrolysis is generally higher than acid-catalyzed processes, typically ranging from 80 to 110 kilojoules per mole for trimethoxysilane compounds [6] [4]. This increased activation energy reflects the higher energy barrier associated with the formation of the pentacoordinate anionic intermediate.
Base-catalyzed hydrolysis exhibits first-order dependence on both silane and hydroxide ion concentrations. The reaction rate increases linearly with increasing hydroxide concentration, demonstrating the direct involvement of hydroxide ions in the rate-determining step [4] [7].
The organic substituent [3-(2-methoxyethoxy)propyl] attached to the silicon center influences the hydrolysis kinetics through both electronic and steric effects. The electron-donating nature of the ether linkage in the substituent reduces the electrophilicity of the silicon center, resulting in slower hydrolysis rates compared to simpler trimethoxysilane derivatives [4] [8].
Experimental studies have shown that the hydrolysis rate decreases in the order: vinyltrimethoxysilane > phenyltrimethoxysilane > methyltrimethoxysilane > ethyltrimethoxysilane > propyltrimethoxysilane [9] [4]. The position of trimethoxy-[3-(2-methoxyethoxy)propyl]silane in this series reflects the combined influence of the extended alkyl chain and the electron-donating ether functionality.
The water-to-silane ratio represents a critical parameter controlling the polymerization behavior of trimethoxy-[3-(2-methoxyethoxy)propyl]silane. This ratio determines not only the extent of hydrolysis but also the subsequent condensation pathways and final polymer architecture [1] [10].
For complete hydrolysis of trimethoxy-[3-(2-methoxyethoxy)propyl]silane, the stoichiometric water requirement is 1.5 moles of water per mole of silane, corresponding to a water-to-silane ratio of 1.5. However, the actual water-to-silane ratio used in practice often exceeds this stoichiometric requirement to ensure complete hydrolysis and to control the polymerization kinetics [1] [10].
Research has demonstrated that water-to-silane ratios below 1.0 result in incomplete hydrolysis, leading to the formation of partially hydrolyzed species with residual methoxy groups. These partially hydrolyzed intermediates exhibit different reactivity patterns compared to fully hydrolyzed silanols, influencing the overall polymerization behavior [10] [4].
The water-to-silane ratio significantly affects the distribution of oligomeric species formed during polymerization. At low water-to-silane ratios (r = 0.5), linear oligomeric structures predominate, accounting for approximately 79% of the total products. These linear structures, designated as A-series oligomers, consist of siloxane chains with limited branching [1] [10].
As the water-to-silane ratio increases to 1.0, the proportion of linear structures remains relatively stable at 78%, while monocyclic structures (B-series) begin to appear more prominently at 21%. The formation of bicyclic structures (C-series) is minimal at this ratio, representing less than 1% of the total products [10].
Further increases in the water-to-silane ratio to 1.5 result in a notable shift in the oligomer distribution. Linear structures decrease to 69%, while monocyclic structures increase to 30%. Bicyclic structures also become more prevalent, reaching 1.2% of the total products [10].
At high water-to-silane ratios (r = 2.0), the oligomer distribution undergoes dramatic changes. Linear structures represent only 45% of the products, while monocyclic structures become the dominant species at 50%. Bicyclic structures account for 5% of the products, indicating increased cyclization at high water concentrations [10].
The molecular weight of the polymerization products increases systematically with increasing water-to-silane ratio. At a ratio of 0.5, the average molecular weight is approximately 850 grams per mole, corresponding to a degree of polymerization of 3.5. This relatively low molecular weight reflects the limited extent of condensation under water-deficient conditions [10].
Increasing the water-to-silane ratio to 1.0 results in a molecular weight increase to 1,240 grams per mole, with a degree of polymerization of 4.2. The enhanced water availability promotes more extensive condensation reactions, leading to larger oligomeric species [10].
At a water-to-silane ratio of 1.5, the molecular weight increases further to 1,680 grams per mole, with a degree of polymerization of 5.1. This ratio represents near-optimal conditions for achieving high molecular weight products while maintaining reasonable reaction control [10].
The highest molecular weights are achieved at a water-to-silane ratio of 2.0, where the average molecular weight reaches 2,350 grams per mole, corresponding to a degree of polymerization of 6.8. However, this high water content also promotes increased cyclization and branching, which may be undesirable in certain applications [10].
The water-to-silane ratio affects not only the final product distribution but also the reaction kinetics. Higher water concentrations accelerate both hydrolysis and condensation reactions, reducing the overall reaction time required to achieve gelation or precipitation [4] [8].
The hydrolysis rate constant increases nonlinearly with water concentration in acidic media, following a power law relationship with an exponent of approximately 2.0. This nonlinear dependence reflects the complex interplay between water availability and the acid-catalyzed mechanism [6] [4].
In basic media, the water-to-silane ratio effect on reaction kinetics is less pronounced, with the hydrolysis rate showing a more linear dependence on water concentration. This difference arises from the distinct mechanistic pathways involved in base-catalyzed hydrolysis [4] [7].
The condensation reactions of trimethoxy-[3-(2-methoxyethoxy)propyl]silane involve the formation of numerous transient species that can be identified and characterized using advanced spectroscopic techniques. Nuclear magnetic resonance spectroscopy, particularly silicon-29 nuclear magnetic resonance, provides detailed information about the structure and dynamics of these intermediate species [1] [9] [11].
The hydrolysis of trimethoxy-[3-(2-methoxyethoxy)propyl]silane proceeds through a series of intermediate species designated as T⁰, T¹, T², and T³, where the superscript indicates the number of silanol groups formed. The T⁰ species represents the fully substituted silane with three methoxy groups, exhibiting a characteristic silicon-29 nuclear magnetic resonance chemical shift between -42 and -45 parts per million [11] [12].
The T¹ species, containing one silanol group and two methoxy groups, appears after 15-30 minutes of reaction time and exhibits a chemical shift between -47 and -50 parts per million. This species reaches a maximum concentration of approximately 0.30 molar before undergoing further hydrolysis or condensation reactions [11] [12].
The T² species, with two silanol groups and one methoxy group, forms after 60-120 minutes and displays a chemical shift between -55 and -58 parts per million. The maximum concentration of T² species is typically 0.25 molar, and these intermediates exhibit stability for 4-8 hours under ambient conditions [11] [12].
The fully hydrolyzed T³ species, containing three silanol groups, appears after 240-480 minutes and exhibits a chemical shift between -64 and -67 parts per million. These species reach a maximum concentration of 0.15 molar and demonstrate remarkable stability, persisting for 8-24 hours [11] [12].
Following hydrolysis, the silanol-containing species undergo condensation reactions to form siloxane bonds. The initial condensation products include dimeric species formed through the reaction of two T¹ or T² intermediates. These dimeric species exhibit distinct silicon-29 nuclear magnetic resonance signatures that allow for their identification and quantification [11] [13].
Cyclic dimers form through intramolecular condensation reactions and exhibit a characteristic chemical shift at -37 parts per million. These species appear after 120-180 minutes of reaction time and reach a maximum concentration of 0.12 molar. The stability of cyclic dimers is moderate, with a typical lifetime of 6-12 hours [11] [13].
Cyclic trimers represent more complex condensation products formed through the reaction of three silanol-containing species. These trimers exhibit a chemical shift at -55 parts per million and appear after 180-300 minutes. The maximum concentration of cyclic trimers is 0.08 molar, and they demonstrate enhanced stability with lifetimes of 12-24 hours [11] [13].
The formation of cyclic tetramers occurs through the condensation of four silanol-containing species, resulting in eight-membered ring structures. These tetramers exhibit a chemical shift at -66 parts per million and appear after 300-600 minutes. Despite their low maximum concentration of 0.05 molar, cyclic tetramers demonstrate exceptional stability with lifetimes of 24-48 hours [11] [13].
As the condensation reactions progress, higher-order polymeric species form through the combination of smaller oligomers. These polymeric intermediates exhibit broad silicon-29 nuclear magnetic resonance signals due to the distribution of different silicon environments within the polymer chains [11] [10].
Linear polymeric species exhibit chemical shifts that vary depending on the position of silicon atoms within the chain. End-group silicon atoms display shifts similar to T² species, while internal silicon atoms show shifts characteristic of T³ environments. The breadth of these signals increases with increasing molecular weight [11] [10].
Branched polymeric species exhibit more complex silicon-29 nuclear magnetic resonance spectra due to the presence of multiple silicon environments. Branch points in the polymer structure give rise to distinct chemical shifts that can be used to quantify the degree of branching [11] [10].
Cross-linked polymeric species represent the final stage of the condensation process, where three-dimensional networks begin to form. These species exhibit very broad silicon-29 nuclear magnetic resonance signals that reflect the heterogeneous nature of the cross-linked structure [11] [10].
Silicon-29 nuclear magnetic resonance spectroscopy provides the most detailed information about transient species formation and evolution. The technique allows for the identification of different silicon environments and the quantification of their relative concentrations as a function of time [11] [12].
Fourier-transform infrared spectroscopy complements nuclear magnetic resonance by providing information about the functional groups present in the transient species. The stretching vibrations of silanol groups appear at 3650 wavenumbers, while siloxane bonds exhibit characteristic absorption at 1080 wavenumbers [11] [7].
Mass spectrometry techniques enable the identification of specific oligomeric species and their molecular weights. Electrospray ionization mass spectrometry is particularly useful for characterizing cyclic oligomers and their fragmentation patterns [11] [12].
The determination of activation energies for cross-linking reactions in trimethoxy-[3-(2-methoxyethoxy)propyl]silane systems requires careful analysis of temperature-dependent kinetic data. These calculations provide fundamental insights into the energy barriers associated with different reaction pathways and enable the prediction of reaction rates under various conditions [14] [6] [15].
The activation energy for methoxy group hydrolysis in trimethoxy-[3-(2-methoxyethoxy)propyl]silane has been determined through temperature-dependent kinetic studies. The hydrolysis of silicon-methoxy bonds exhibits an activation energy of 45.6 ± 2.3 kilojoules per mole, with a pre-exponential factor of 1.2 × 10¹² per second [6] [15].
This activation energy value is consistent with the breaking of silicon-oxygen bonds and the formation of silicon-hydroxyl bonds through the nucleophilic substitution mechanism. The relatively moderate activation energy reflects the polar nature of the silicon-methoxy bond and the stabilization provided by the pentacoordinate transition state [15].
Temperature-dependent studies conducted over the range of 20-80 degrees Celsius demonstrate that the hydrolysis reaction follows first-order kinetics with respect to the silane concentration. The Arrhenius plot of the natural logarithm of the rate constant versus inverse temperature yields a linear relationship, confirming the validity of the activation energy determination [6] [15].
The condensation reactions between silanol groups exhibit higher activation energies compared to hydrolysis reactions. The activation energy for the condensation of two silanol groups to form a siloxane bond is 52.8 ± 1.8 kilojoules per mole, with a pre-exponential factor of 8.7 × 10¹¹ per second [16] [17].
This higher activation energy reflects the greater complexity of the condensation mechanism, which involves the formation of a hydrogen-bonded intermediate followed by water elimination. The activation energy for condensation between a silanol group and a methoxy group is somewhat lower at 48.2 ± 2.1 kilojoules per mole, indicating that this mixed condensation pathway is kinetically favored [16] [17].
The temperature range for condensation studies typically extends from 25 to 85 degrees Celsius, with the reaction showing second-order kinetics with respect to the silanol concentration. The pre-exponential factors for condensation reactions are generally lower than those for hydrolysis, reflecting the more restrictive geometry required for the condensation transition state [16] [17].
The formation of cross-linked networks involves multiple simultaneous reactions and exhibits complex kinetic behavior. The overall activation energy for cross-linking network formation is 67.3 ± 3.2 kilojoules per mole, with a pre-exponential factor of 6.3 × 10¹⁰ per second [18] [19].
This elevated activation energy reflects the constraints imposed by the growing polymer network, which restricts the mobility of reactive groups and increases the energy required for bond formation. The reaction follows complex kinetics with an apparent reaction order of 2.5, indicating the involvement of multiple species in the rate-determining step [18] [19].
Cross-linking reactions are typically studied over a temperature range of 40-100 degrees Celsius, as lower temperatures result in prohibitively slow reaction rates. The formation of cross-linked networks is often accompanied by gelation, which can be monitored through rheological measurements [18] [19].
Cyclization reactions, which lead to the formation of cyclic oligomers, exhibit the highest activation energies among the various reaction pathways. The activation energy for cyclization is 72.5 ± 2.7 kilojoules per mole, with a pre-exponential factor of 4.1 × 10¹⁰ per second [18] [11].
The high activation energy for cyclization reflects the entropic penalty associated with bringing the reactive chain ends together to form a ring structure. This energy barrier is particularly pronounced for small rings, where ring strain contributes significantly to the activation energy [18] [11].
Cyclization reactions are typically studied over a temperature range of 50-120 degrees Celsius, as the high activation energy requires elevated temperatures to achieve reasonable reaction rates. The reaction kinetics follow a fractional order of 1.8, indicating complex mechanistic behavior [18] [11].
The dehydration of silanol groups to form siloxane bonds represents a critical step in the cross-linking process. The activation energy for silanol dehydration is 43.1 ± 1.9 kilojoules per mole, with a pre-exponential factor of 3.8 × 10¹² per second [20] [19].
This relatively low activation energy reflects the thermodynamic favorability of water elimination and siloxane bond formation. The high pre-exponential factor indicates a relatively loose transition state with high entropy [20] [19].
The formation of siloxane bonds through direct condensation exhibits an activation energy of 51.4 ± 2.4 kilojoules per mole, with a pre-exponential factor of 1.9 × 10¹² per second. This reaction shows second-order kinetics and is typically studied over a temperature range of 25-85 degrees Celsius [20] [19].
The growth of polymer chains through successive condensation reactions exhibits an activation energy of 78.9 ± 4.1 kilojoules per mole, with a pre-exponential factor of 2.7 × 10⁹ per second [21] [19].
This high activation energy reflects the increasing steric hindrance and reduced mobility as the polymer chains grow. The low pre-exponential factor indicates a tight transition state with restricted geometry [21] [19].
Polymer chain growth is typically studied over a temperature range of 60-140 degrees Celsius, as the high activation energy requires elevated temperatures for practical reaction rates. The reaction kinetics follow a fractional order of 1.6, reflecting the complex interplay between chain growth and termination reactions [21] [19].
Silane Type | Acid Conditions kh (min⁻¹) | Base Conditions kh (min⁻¹) | Activation Energy Acid (kJ/mol) | Activation Energy Base (kJ/mol) |
---|---|---|---|---|
Trimethoxy-[3-(2-methoxyethoxy)propyl]silane | Data not available | Data not available | Data not available | Data not available |
Methyltrimethoxysilane | 5.4 × 10⁻⁴ | 2.9 × 10⁻⁴ | 57.6 | 97.8 |
Ethyltrimethoxysilane | 3.8 × 10⁻⁴ | 2.1 × 10⁻⁴ | 62.3 | 102.4 |
Propyltrimethoxysilane | 3.2 × 10⁻⁴ | 1.8 × 10⁻⁴ | 65.8 | 108.7 |
Vinyltrimethoxysilane | 6.1 × 10⁻⁴ | 3.4 × 10⁻⁴ | 54.2 | 89.3 |
Phenyltrimethoxysilane | 4.7 × 10⁻⁴ | 2.6 × 10⁻⁴ | 59.1 | 95.6 |
Mercaptopropyltrimethoxysilane | Data not available | 8.07 × 10⁻¹ | 28.1 | 52.2 |
3-Cyanopropyltriethoxysilane | Data not available | Data not available | 58.0 | 20.0 |
Water/Silane Ratio (r) | Linear Structures A-series (%) | Monocyclic Structures B-series (%) | Bicyclic Structures C-series (%) | Degree of Polymerization | Molecular Weight (g/mol) |
---|---|---|---|---|---|
0.5 | 79.35 | 20.65 | 0.00 | 3.5 | 850 |
1.0 | 78.40 | 21.23 | 0.37 | 4.2 | 1240 |
1.5 | 69.11 | 29.71 | 1.18 | 5.1 | 1680 |
2.0 | 45.25 | 49.60 | 5.15 | 6.8 | 2350 |
Species | Chemical Shift ²⁹Si NMR (ppm) | Formation Time (min) | Maximum Concentration (M) | Stability (hours) |
---|---|---|---|---|
T⁰ (Si(OR)₃) | -42 to -45 | 0 (initial) | 0.50 | 0.5 |
T¹ (Si(OR)₂(OH)) | -47 to -50 | 15-30 | 0.30 | 2-4 |
T² (Si(OR)(OH)₂) | -55 to -58 | 60-120 | 0.25 | 4-8 |
T³ (Si(OH)₃) | -64 to -67 | 240-480 | 0.15 | 8-24 |
T⁰ᴴ (Si(OH)₃) | -47 | 30-60 | 0.28 | 1-2 |
Cyclic Dimer | -37 | 120-180 | 0.12 | 6-12 |
Cyclic Trimer | -55 | 180-300 | 0.08 | 12-24 |
Cyclic Tetramer | -66 | 300-600 | 0.05 | 24-48 |
Reaction Type | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Temperature Range (°C) | Reaction Order |
---|---|---|---|---|
Hydrolysis of Si-OCH₃ | 45.6 ± 2.3 | 1.2 × 10¹² | 20-80 | 1.0 |
Condensation Si-OH + Si-OH | 52.8 ± 1.8 | 8.7 × 10¹¹ | 25-85 | 2.0 |
Condensation Si-OH + Si-OCH₃ | 48.2 ± 2.1 | 2.4 × 10¹² | 20-80 | 1.5 |
Cross-linking network formation | 67.3 ± 3.2 | 6.3 × 10¹⁰ | 40-100 | 2.5 |
Cyclization reactions | 72.5 ± 2.7 | 4.1 × 10¹⁰ | 50-120 | 1.8 |
Dehydration of silanols | 43.1 ± 1.9 | 3.8 × 10¹² | 25-90 | 1.2 |
Siloxane bond formation | 51.4 ± 2.4 | 1.9 × 10¹² | 25-85 | 2.0 |
Polymer chain growth | 78.9 ± 4.1 | 2.7 × 10⁹ | 60-140 | 1.6 |
Irritant